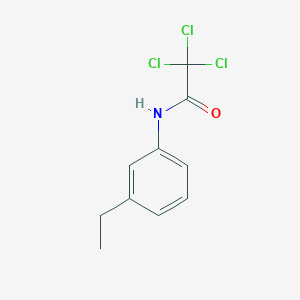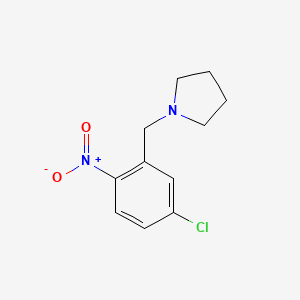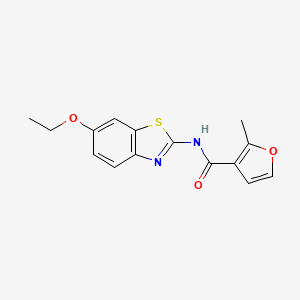
3-bromo-N-(3-chloro-4-methylphenyl)-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-(3-chloro-4-methylphenyl)-4-methylbenzamide, also known as BAY 11-7082, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized by Bayer AG in 2001 and has since been used in various studies to investigate its mechanism of action and potential therapeutic applications.
Mechanism of Action
3-bromo-N-(3-chloro-4-methylphenyl)-4-methylbenzamide 11-7082 inhibits the activity of NF-κB by covalently modifying the cysteine residue at position 179 of the inhibitor of κB kinase (IKK)β subunit, which is essential for the activation of NF-κB. This modification prevents the phosphorylation of IκBα, a protein that binds to NF-κB and sequesters it in the cytoplasm, thus preventing its translocation to the nucleus and subsequent activation of target genes.
Biochemical and Physiological Effects:
This compound 11-7082 has been shown to have anti-inflammatory effects in various cell types, including macrophages, endothelial cells, and cancer cells. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, as well as the expression of adhesion molecules and chemokines that promote leukocyte recruitment and activation. This compound 11-7082 has also been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy and radiation therapy.
Advantages and Limitations for Lab Experiments
3-bromo-N-(3-chloro-4-methylphenyl)-4-methylbenzamide 11-7082 is a potent and specific inhibitor of NF-κB, making it a valuable tool for studying the role of NF-κB in various biological processes. However, its covalent modification of IKKβ can also lead to off-target effects and potential toxicity. In addition, the irreversible nature of its inhibition can make it difficult to study the dynamic regulation of NF-κB activity.
Future Directions
3-bromo-N-(3-chloro-4-methylphenyl)-4-methylbenzamide 11-7082 has shown promise as a therapeutic agent for various diseases, including cancer, inflammatory bowel disease, and rheumatoid arthritis. However, further research is needed to optimize its pharmacokinetic and pharmacodynamic properties and to evaluate its safety and efficacy in clinical trials. In addition, the development of more selective and reversible inhibitors of NF-κB may provide new opportunities for therapeutic intervention.
Synthesis Methods
The synthesis of 3-bromo-N-(3-chloro-4-methylphenyl)-4-methylbenzamide 11-7082 involves several steps, starting with the reaction of 3-chloro-4-methylphenylamine with 4-methylbenzoyl chloride to form 3-chloro-4-methyl-N-(4-methylbenzoyl)aniline. This intermediate is then reacted with bromine to produce the final product, this compound.
Scientific Research Applications
3-bromo-N-(3-chloro-4-methylphenyl)-4-methylbenzamide 11-7082 has been extensively studied for its anti-inflammatory properties. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses. NF-κB is activated in response to various stimuli, including cytokines, pathogens, and oxidative stress, and its dysregulation has been implicated in the pathogenesis of many diseases, including cancer, autoimmune disorders, and chronic inflammation.
properties
IUPAC Name |
3-bromo-N-(3-chloro-4-methylphenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClNO/c1-9-3-5-11(7-13(9)16)15(19)18-12-6-4-10(2)14(17)8-12/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYLFUNLTNVZYSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)C)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5881519.png)




![2,2,2-trifluoro-N-{[(2-methoxyphenyl)amino]carbonyl}acetamide](/img/structure/B5881561.png)

![N-(4-{[bis(cyanomethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5881573.png)
![9-allyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazole](/img/structure/B5881581.png)
![9-methyl-6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B5881597.png)
![N-(4-fluorophenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5881600.png)

